molecular formula C12H15ClN2O B1386307 N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide CAS No. 1155532-16-3

N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide

Cat. No.: B1386307
CAS No.: 1155532-16-3
M. Wt: 238.71 g/mol
InChI Key: IQGOKQMPESPTSP-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide is a chemical compound of significant interest in medicinal chemistry and biological research. This compound features a chlorophenyl ring system coupled with a cyclopentanecarboxamide group, a structural motif found in molecules designed to modulate specific biological pathways. While direct studies on this exact compound are limited in the public domain, its core structure is a key component in active research areas. The most prominent application of this structural class is in the development of anti-cancer agents. Specifically, the N-(2-amino-5-chlorophenyl)cyclopentanecarboxamide moiety is an integral part of TH301, a novel compound identified as a CRY2 stabilizer . Pre-clinical studies demonstrate that TH301 exhibits significant anti-proliferative activity against human Pancreatic Ductal AdenoCarcinoma (PDAC) cell lines, reducing cell viability and inducing cell cycle arrest at the G1-phase . This suggests potential research applications for this compound class in oncology, particularly in investigating circadian clock-targeted therapies for aggressive cancers. The proposed mechanism of action for related compounds involves the stabilization of Cryptochrome 2 (CRY2), a core component of the circadian clock . By stabilizing CRY2, these compounds can disrupt the circadian feedback loop, leading to downstream effects such as the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A). This upregulation occurs through mechanisms independent of the p53 tumor suppressor protein, indicating a unique pathway to induce cell cycle arrest and apoptosis in cancer cells . Researchers can explore this compound as a building block in synthesizing more complex bioactive molecules or as a reference standard in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for targets like CRY2. All products are for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-6-5-9(14)7-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGOKQMPESPTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antitumor Activity : Research indicates that N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as an anticancer agent.
  • Anticonvulsant Properties : Preliminary studies have shown that this compound exhibits anticonvulsant effects comparable to established medications like Phenobarbital. Its mechanism involves modulation of neurotransmitter systems, which may provide new avenues for epilepsy treatment.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to reduce markers of neuroinflammation and oxidative stress.

2. Biological Research

  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to therapeutic applications in metabolic disorders.
  • Receptor Binding : The compound interacts with various receptors, potentially influencing physiological processes such as pain perception and mood regulation through modulation of the endocannabinoid system.

3. Industrial Applications

  • Synthesis of Specialty Chemicals : In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow for the development of novel materials and chemical processes.

Case Studies

1. Antitumor Research
A study evaluated the effect of this compound on cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through targeted signaling pathways. These findings suggest potential for further development as an anticancer therapeutic agent.

2. Neuroprotective Studies
In animal models, administration of this compound showed reduced neuroinflammatory markers and improved cognitive function compared to control groups. This research highlights its potential role in treating neurodegenerative diseases like Alzheimer's.

3. Anticonvulsant Screening
A comparative study assessed the anticonvulsant efficacy of several cyclopentane derivatives, including this compound. The compound exhibited lower ED50 values than traditional anticonvulsants, indicating enhanced potency in seizure models.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the phenyl ring allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The cyclopentanecarboxamide moiety provides additional binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Cyclopentanecarboxamide derivatives with different aromatic substituents demonstrate how structural modifications impact synthesis yields and physical properties:

Compound Name Substituent Molecular Formula Yield (%) Melting Point (°C) Reference
1-(Phenylamino)cyclopentanecarboxamide Phenyl C₁₂H₁₆N₂O 90 166
1-[(4-Methylphenyl)amino]cyclopentanecarboxamide 4-Methylphenyl C₁₃H₁₈N₂O 85 120
1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide 4-Methoxyphenyl C₁₃H₁₈N₂O₂ 50 90–93
N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide 5-Amino-2-chlorophenyl C₁₂H₁₅ClN₂O N/A N/A

Key Observations :

  • Synthesis Yields: The amino and chloro substituents in the target compound may complicate synthesis, as seen in the lower yield (50%) of the methoxy analog (2c) compared to the phenyl analog (2a, 90%) .

Hydrazine-Carbonothioyl Derivatives

Cyclopentanecarboxamide derivatives with hydrazine-carbonothioyl groups exhibit diverse melting points and yields, influenced by aromatic and aliphatic substituents:

Compound Name (Example) Substituent Molecular Formula Yield (%) Melting Point (°C) Reference
N-(2-Phenoxyacetyl-hydrazine)cyclopentanecarboxamide Phenoxyacetyl C₁₅H₁₉N₃O₂S 59 158–161
N-(2-Benzoylhydrazine)cyclopentanecarboxamide Benzoyl C₁₄H₁₇N₃O₂S 66 193–195
Target Compound 5-Amino-2-chlorophenyl C₁₂H₁₅ClN₂O N/A N/A

Key Observations :

  • Melting Points: Bulky substituents (e.g., benzoyl in 2.14) increase melting points due to enhanced van der Waals interactions. The target compound’s amino and chloro groups may similarly promote higher melting points compared to aliphatic derivatives.

Halogenated Analogs: Fluoro vs. Chloro

The fluoro analog, N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide (CAS: 926250-89-7), provides insights into halogen effects:

Property Fluoro Analog Chloro Target
Molecular Formula C₁₂H₁₅FN₂O C₁₂H₁₅ClN₂O
Molecular Weight 222.26 g/mol 238.71 g/mol
Storage Conditions 2–8°C (stable) Not reported
Pharmacological Data Not available Not available

Key Observations :

  • Stability : The fluoro analog’s recommended storage at 2–8°C suggests sensitivity to degradation, which may also apply to the chloro derivative .

Pharmacologically Active Analogs

Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) shares the cyclopentanecarboxamide group but includes a piperidinyl-phenethyl moiety, making it a potent opioid . In contrast, the target compound lacks this pharmacophore, suggesting divergent applications—likely as a synthetic intermediate rather than a psychoactive substance.

Biological Activity

N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring bonded to a chlorophenyl group with an amino substitution. Its molecular formula is C12H16ClN2OC_{12}H_{16}ClN_2O, and it has a molecular weight of approximately 232.73 g/mol. The presence of the amino group allows for potential interactions with various biological macromolecules, influencing its biological activity.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It can bind to target proteins, modulating their activity through various pathways:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Receptor Binding : The compound can interact with receptors, potentially altering signal transduction pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, similar to other compounds in its class. For instance, compounds structurally related to cyclopentane derivatives have shown significant efficacy in seizure models.
  • Antitumor Potential : Ongoing research investigates the anticancer properties of this compound, particularly its ability to inhibit tumor growth through targeted molecular interactions.
  • Neuroprotective Effects : Studies indicate that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantSignificant protection in seizure models
AntitumorInhibition of tumor cell proliferation
NeuroprotectiveReduction in neurotoxicity

Anticonvulsant Screening

A study evaluated the anticonvulsant efficacy of this compound alongside other cyclopentane derivatives. Results indicated that certain derivatives exhibited ED50 values significantly lower than standard anticonvulsants like Phenobarbital, suggesting enhanced potency.

Antitumor Research

In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through specific signaling pathways. The compound's ability to modulate key oncogenic pathways suggests its potential as an anticancer agent.

Neuroprotective Studies

Research involving animal models showed that administration of this compound resulted in reduced markers of neuroinflammation and oxidative stress, indicating potential benefits for neurodegenerative conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with functionalized aniline precursors. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions is effective, as demonstrated in similar cyclopentanecarboxamide syntheses . Optimization includes adjusting stoichiometry (e.g., 1.1:1 molar ratio of amine to acylating agent), solvent choice (e.g., ethyl acetate for solubility), and reaction time (e.g., 22 hours at room temperature). Post-reaction purification via crystallization (e.g., from hot ethyl acetate/water) improves yield and purity, achieving up to 92% yield in analogous procedures .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic features should be analyzed?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : The aromatic protons (5-amino-2-chlorophenyl group) appear as distinct multiplets in δ 6.5–7.5 ppm, while the cyclopentane carboxamide proton (CONH) resonates near δ 8–9 ppm. The cyclopentane carbons are observed at δ 25–35 ppm (CH₂) and δ 175–180 ppm (CONH) .
  • Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should align with the molecular formula (e.g., m/z ~253 for C₁₂H₁₄ClN₂O). Fragmentation patterns (e.g., loss of Cl or NH₂ groups) confirm structural integrity .
  • Elemental Analysis : Discrepancies between calculated and experimental C/H/N/S percentages (e.g., ±0.3%) indicate purity issues .

Advanced Research Questions

Q. How can researchers address contradictions between theoretical and experimental data during structural validation of this compound derivatives?

  • Methodological Answer : Contradictions in elemental analysis or spectral data require systematic troubleshooting:

  • Elemental Analysis : Recalculate stoichiometry to identify side products (e.g., unreacted starting materials). Repetition under anhydrous conditions minimizes hydration errors .
  • NMR/MS Discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS, high-resolution instruments (HRMS) differentiate isobaric species (e.g., Cl vs. CH₃O⁻ loss) .

Q. What are the critical steps in resolving the crystal structure of this compound using X-ray diffraction and SHELX software?

  • Methodological Answer :

  • Data Collection : Use a single-crystal diffractometer (e.g., Bruker SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å). Optimize data completeness (>95%) and redundancy (>4) to enhance signal-to-noise .
  • Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods. For refinement, SHELXL’s least-squares minimization adjusts positional/thermal parameters, prioritizing R1 < 0.05 for high accuracy .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O) using Olex2 or Mercury. Validate geometric parameters (bond angles/lengths) against DFT-optimized models .

Q. How can computational modeling (e.g., HOMO-LUMO, MESP) predict the reactivity and interaction sites of this compound?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Gaussian 09 or ORCA calculates frontier orbitals. The amino group (electron-rich HOMO) likely acts as a nucleophile, while the carboxamide (electron-deficient LUMO) participates in hydrogen bonding .
  • MESP Mapping : Visualize electrostatic potentials (e.g., VMD software) to identify electrophilic (positive MESP) regions (e.g., Cl atom) and nucleophilic (negative MESP) sites (e.g., NH₂ group) .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on binding affinities at predicted active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide
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N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide

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